molecular formula C17H22N2O3 B11645660 1'-(piperidin-1-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-(piperidin-1-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11645660
M. Wt: 302.37 g/mol
InChI Key: ROJUHXAXUBWTQY-UHFFFAOYSA-N
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Description

1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its structural complexity and biological activity. The presence of both piperidine and indole moieties within the molecule contributes to its diverse chemical reactivity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic dioxane-indole core followed by the introduction of the piperidine moiety. Key steps may involve:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving indole derivatives and dioxane precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the spirocyclic core.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products: The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted piperidine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

    Spiroindolones: Compounds with similar spirocyclic structures but different substituents.

    Piperidine derivatives: Compounds containing the piperidine moiety with varying functional groups.

    Indole derivatives: Compounds based on the indole structure with different modifications.

Uniqueness: 1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is unique due to its combination of spirocyclic dioxane-indole core and piperidine moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

1'-(piperidin-1-ylmethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C17H22N2O3/c20-16-17(21-11-6-12-22-17)14-7-2-3-8-15(14)19(16)13-18-9-4-1-5-10-18/h2-3,7-8H,1,4-6,9-13H2

InChI Key

ROJUHXAXUBWTQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4

Origin of Product

United States

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